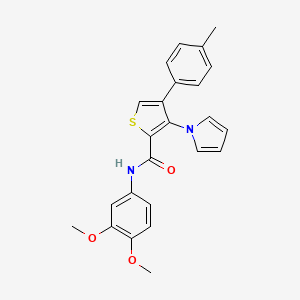

N-(3,4-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide

Description

N-(3,4-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a pyrrole ring, a p-tolyl group, and a carboxamide-linked 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group may enhance binding interactions, while the thiophene core provides structural rigidity and electronic modulation .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-16-6-8-17(9-7-16)19-15-30-23(22(19)26-12-4-5-13-26)24(27)25-18-10-11-20(28-2)21(14-18)29-3/h4-15H,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHBUYWUDHZBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide, a compound with a complex heterocyclic structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 418.5 g/mol |

| CAS Number | 1207027-45-9 |

This compound features a thiophene ring, which is known for its diverse biological activities, and a pyrrole moiety that contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including coupling reactions and acylation processes. The synthetic routes can be optimized to enhance yield and purity, which are crucial for subsequent biological testing.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrole compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of pyrrole-based compounds. For example, derivatives have been shown to protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions like Alzheimer's disease where oxidative stress plays a key role in neurodegeneration . The neuroprotective activity is often attributed to the ability of these compounds to enhance cellular antioxidant defenses.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. The presence of the thiophene ring enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell lysis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression and microbial survival.

- Modulation of Gene Expression : Some studies suggest that these compounds can influence the expression of genes related to apoptosis and cell cycle regulation.

- Oxidative Stress Reduction : By enhancing the activity of antioxidant enzymes, these compounds may reduce oxidative damage in cells.

Case Studies

Several case studies provide insight into the biological activities of this compound:

- Cytotoxicity Assays : In vitro studies using cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound resulted in significant cell death compared to control groups.

- Neuroprotection Studies : Research involving PC12 cells demonstrated that this compound could mitigate neuronal damage induced by glutamate toxicity, suggesting potential for treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with thiophene and pyrrole moieties exhibit promising anticancer properties. N-(3,4-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structural components allow for interaction with bacterial membranes or intracellular targets, leading to effective inhibition of bacterial growth. In vitro studies have indicated that derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups can participate in various reactions such as coupling reactions and cyclization processes. For instance, it can be utilized in the synthesis of more complex heterocyclic compounds through reactions with electrophiles or nucleophiles .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer efficacy of a series of thiophene-based compounds similar to this compound against human breast cancer cells. The results indicated that these compounds inhibited cell growth significantly compared to control groups, suggesting a potential pathway for therapeutic development .

Case Study 2: Organic Electronics

In a collaborative project between universities focusing on sustainable energy solutions, researchers incorporated this compound into the active layer of OPVs. The resulting devices showed improved efficiency and stability compared to traditional materials used in solar cells, highlighting the compound's potential in renewable energy applications .

Comparison with Similar Compounds

Fluorophenyl-Substituted Analog (C₂₃H₁₉FN₂O₃S)

Key Differences :

- Substituent : The p-tolyl group in the target compound is replaced by a 3-fluorophenyl group in this analog .

- Molecular Weight : 422.474 g/mol (vs. ~409.5 g/mol estimated for the target compound).

- However, the steric bulk of fluorine (van der Waals radius: 1.47 Å) is smaller than that of a methyl group (2.0 Å), which could influence steric interactions in biological systems .

Table 1: Comparison of Thiophene Carboxamide Derivatives

Benzamide Core Analogs (e.g., Rip-B)

Key Differences :

- Core Structure : Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) replaces the thiophene ring with a benzamide backbone .

- Substituent : Retains the 3,4-dimethoxyphenyl group but lacks the pyrrole and p-tolyl motifs.

- Synthesis : Rip-B was synthesized in 80% yield via a straightforward reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine .

Additionally, the absence of the pyrrole ring could diminish π-π stacking interactions in biological systems.

Isoxazole Derivatives with Shared Substituents

Key Differences :

- Core Structure : Compounds 6b–6f () feature isoxazole cores instead of thiophene, with variations in substituents (e.g., 3,4-dimethoxyphenyl, p-tolyl) .

- Melting Points : Lower melting points (85–143°C) compared to chromene derivatives in (227–230°C), indicating differences in crystallinity and stability .

Table 2: Isoxazole vs. Thiophene Derivatives

| Compound (Core) | Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| Target (Thiophene) | p-Tolyl | Not reported | Not reported |

| 6b (Isoxazole) | 3,4-Dimethoxyphenyl | 126–128 | 40 |

| 6c (Isoxazole) | p-Tolyl | 98–100 | 52 |

Impact : The isoxazole core’s electronegative oxygen atom may alter electronic distribution compared to sulfur in thiophene, affecting solubility and receptor interactions.

Chromene-Pyrimidine-Thiophene Hybrids

Key Differences :

- Complexity : Example 62 () incorporates a chromene-pyrimidine-thiophene hybrid structure with a 5-methylthiophen-2-yl group .

- Melting Point : 227–230°C, significantly higher than isoxazole derivatives, suggesting stronger intermolecular forces (e.g., hydrogen bonding) .

Impact : The methyl group on the thiophene ring (vs. p-tolyl in the target compound) may optimize steric compatibility in hydrophobic binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.